molecular formula C8H9N5 B080964 2,4,6-Triaminoquinazoline CAS No. 13741-90-7

2,4,6-Triaminoquinazoline

Cat. No.: B080964
CAS No.: 13741-90-7
M. Wt: 175.19 g/mol
InChI Key: LJBWEZVYRBKOCI-UHFFFAOYSA-N
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Description

Quinazoline-2,4,6-triamine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound consists of a quinazoline core with three amino groups attached at positions 2, 4, and 6. Quinazoline derivatives are known for their pharmacological properties, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of quinazoline-2,4,6-triamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials .

Properties

IUPAC Name

quinazoline-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,9H2,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBWEZVYRBKOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303497
Record name 2,4,6-Triaminoquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13741-90-7
Record name 2,4,6-Triaminoquinazoline
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Record name 13741-90-7
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Record name 2,4,6-Triaminoquinazoline
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Record name 13741-90-7
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Record name 2,4,6-TRIAMINOQUINAZOLINE
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Synthesis routes and methods I

Procedure details

In a similar manner 2,4,6-triaminoquinazoline and 2,4,6-triamino-5-chloroquinazoline can be prepared. This is accomplished by the nitration of, for example, 2,4-diamino-5-chloroquinazoline (above) with 90% nitric acid and sulfuric acid, yielding the corresponding 2,4-diamino-5-chloro-6-nitroquinazoline. The 6-nitroquinazoline is in turn reduced by either hydrogenation in the presence of 10% palladium on carbon or by treatment with stannous chloride dihydrate, affording the corresponding 2,4,6-triaminoquinazoline. Steps A and B of Example 15 describe in detail these two steps in the reaction sequence.
Quantity
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[Compound]
Name
stannous chloride dihydrate
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Synthesis routes and methods II

Procedure details

To a solution of guanidine carbonate (0.9 g, 5.0 mmol) in 30 mL methanol was added sodium (0.24 g, 10.4 mmol) and the mixture was heated under reflux for 30 minutes. The precipitated sodium carbonate was filtered off and washed with methanol. 2-Amino-5-nitrobenzonitrile (0.88 g, 5.4 mmol) was added to the methanolic solution which was then heated under reflux for additional 24 hours. The solvent was evaporated and the crude 6-nitro-2,4-quinazolinediamine subjected to catalytic hydrogenation as described in EXAMPLE 41.
Quantity
0.9 g
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reactant
Reaction Step One
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0.24 g
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30 mL
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solvent
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0.88 g
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